molecular formula C15H15ISi B12551288 Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- CAS No. 192384-39-7

Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-

Cat. No.: B12551288
CAS No.: 192384-39-7
M. Wt: 350.27 g/mol
InChI Key: GZKLMXFEGSQTOE-UHFFFAOYSA-N
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Description

Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-: is a specialized organosilicon compound with the molecular formula C15H15ISi and a molecular weight of 350.27 g/mol . This compound is characterized by the presence of an iodo-naphthalenyl group attached to a trimethylsilane moiety through an ethynyl linkage. It is primarily used in advanced chemical synthesis and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenyl derivatives and silane compounds, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group and ethynyl linkage allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- is unique due to the presence of the iodo-naphthalenyl group, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable in specialized chemical synthesis and research applications .

Properties

CAS No.

192384-39-7

Molecular Formula

C15H15ISi

Molecular Weight

350.27 g/mol

IUPAC Name

2-(8-iodonaphthalen-1-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C15H15ISi/c1-17(2,3)11-10-13-7-4-6-12-8-5-9-14(16)15(12)13/h4-9H,1-3H3

InChI Key

GZKLMXFEGSQTOE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=C1C(=CC=C2)I

Origin of Product

United States

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